

Application Notes and Protocols: **tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate</i>
Cat. No.:	B109420

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the piperidine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the introduction of fluorine can significantly influence a molecule's basicity, lipophilicity, metabolic stability, and binding affinity to its biological target.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of bioactive molecules, with a particular focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors.

Application Notes: The Role of the 3-Fluoropiperidine Moiety in Drug Design

The presence of a fluorine atom at the 3-position of the 4-aminopiperidine core imparts several desirable characteristics to a drug candidate:

- Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can lower the pKa of the adjacent amino group. This modulation is a critical strategy in drug design to

mitigate off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.^[1] By fine-tuning the basicity, chemists can optimize the therapeutic window of a compound.

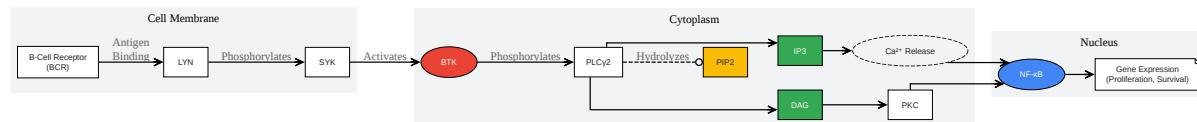
- Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug.
- Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.^{[3][4]}
- Conformational Control: The stereospecific placement of the fluorine atom can influence the conformational preference of the piperidine ring, which can be crucial for optimal interaction with the binding site of a target protein.

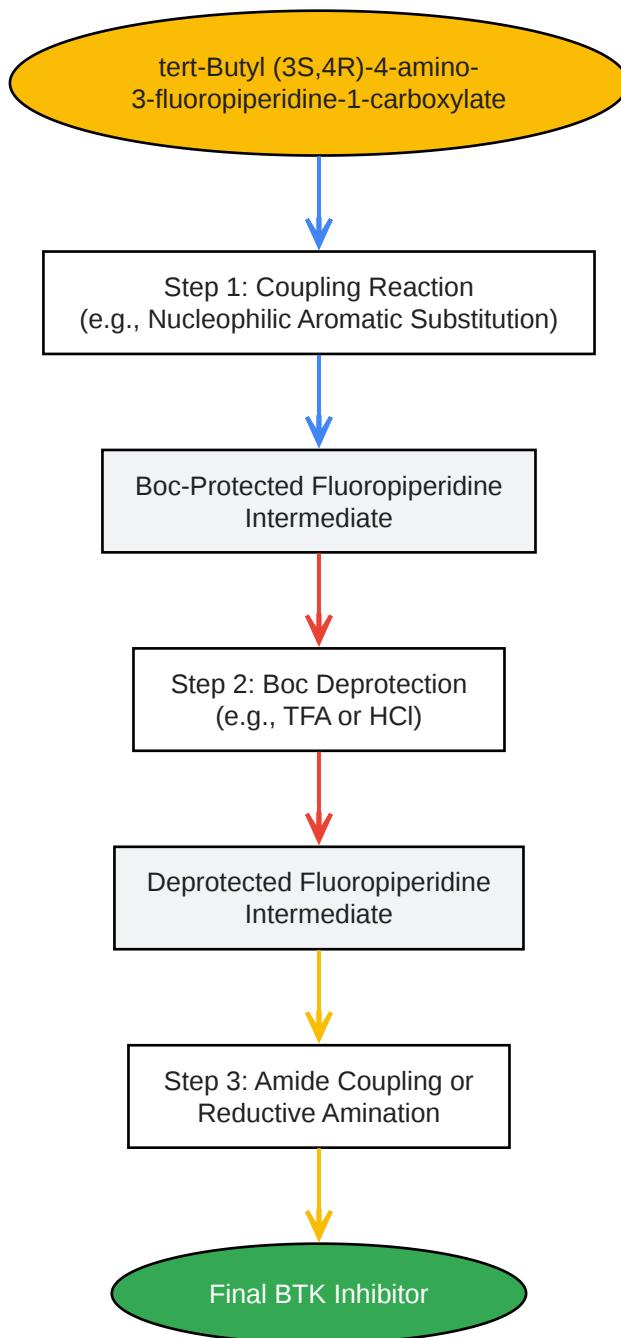
Featured Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.^{[5][6]} Several BTK inhibitors feature a substituted piperidine moiety, and the use of **tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate** allows for the introduction of the beneficial properties described above.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.





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